
1-(4-Bromo-3-methylbenzoyl)azetidine
概要
説明
Synthesis Analysis
Several methods exist for synthesizing azetidines. One approach involves the reduction of azetidinones (β-lactams) using reagents like lithium aluminum hydride . Another effective method combines lithium aluminum hydride with aluminum trichloride , generating “AlClH₂” and “AlCl₂H,” which facilitates azetidine formation. Additionally, a multistep route from 3-amino-1-propanol can yield azetidines. Regio- and diastereoselective synthesis of 2-arylazetidines can be achieved from appropriately substituted oxiranes via ring transformation .
Molecular Structure Analysis
The azetidine ring consists of three carbon atoms and one nitrogen atom. Its unique four-membered scaffold, embedded with a polar nitrogen atom, plays a crucial role in medicinal chemistry. The ring strain (approximately 25.4 kcal/mol ) lies between that of less stable aziridines and unreactive pyrrolidines. This strain enables facile bond functionalization through C-N-C bond cleavage .
Chemical Reactions Analysis
科学的研究の応用
Synthesis and Chemical Properties
- Azetidine derivatives, including structures similar to 1-(4-Bromo-3-methylbenzoyl)azetidine, have been synthesized and evaluated for their chemical properties and potential applications in various fields, such as medicinal chemistry and material science. For instance, the synthesis of 3-functionalized 3-methylazetidines provides access to novel azetidine derivatives with diverse functional groups, showcasing their utility in synthetic chemistry (Stankovic et al., 2012).
Biological and Pharmacological Potential 2. Azetidine derivatives have shown potential as bioactive compounds. In one study, azetidine derivatives were evaluated as dopamine antagonists, showing promising results in terms of biological activity. This indicates the potential application of such compounds in the development of drugs targeting dopaminergic pathways (Metkar et al., 2013).
- The antimicrobial activities of azetidinone derivatives have been investigated, with some compounds displaying promising antibacterial activities against various bacterial strains. This highlights the potential of azetidine derivatives in the development of new antimicrobial agents (Chopde et al., 2012).
Synthetic Applications and Methodology Development 4. Azetidine derivatives have been utilized as key intermediates in the synthesis of more complex molecules. For example, the preparation of functionalized azetidines from 3-bromo-3-ethylazetidines demonstrates the synthetic utility of azetidine derivatives in generating a wide array of structurally diverse compounds (Stankovic et al., 2013).
- The development of novel synthetic methodologies using azetidine derivatives has been reported. Such methodologies enable the efficient synthesis of azetidine-based compounds, which can be used as building blocks in various chemical syntheses (Hemming et al., 2014).
Material Science and Other Applications 6. Azetidine derivatives have also found applications in material science. For instance, the preparation of supramolecular extenders with precise chain lengths from azetidine derivatives has been demonstrated, highlighting their potential use in the synthesis of polyurethane elastomers and other polymer materials (Kuo et al., 2012).
作用機序
The unique properties of azetidines, driven by their ring strain, allow for facile handling and reactivity. Under appropriate conditions, azetidines can undergo bond cleavage and functionalization. Their stability, combined with the embedded nitrogen atom, makes them valuable in drug design and synthetic chemistry .
将来の方向性
特性
IUPAC Name |
azetidin-1-yl-(4-bromo-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYKAKOYINOWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
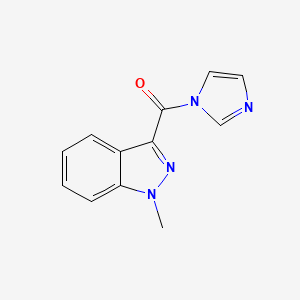
![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

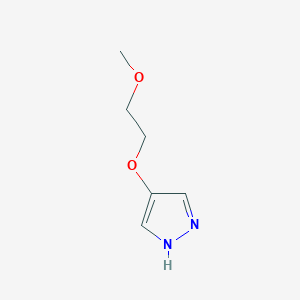
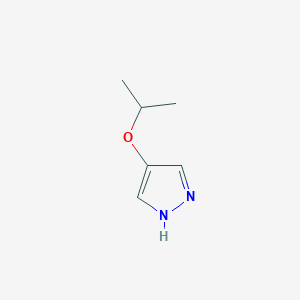
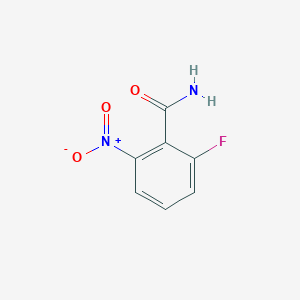
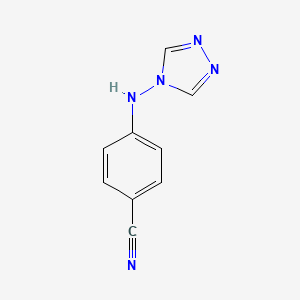



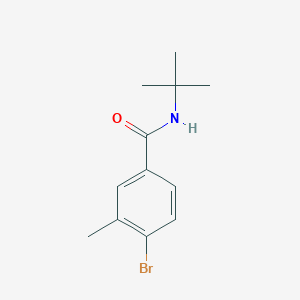

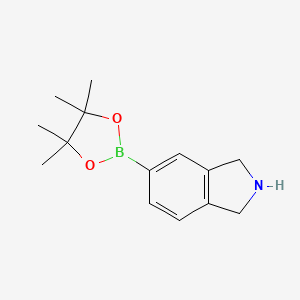
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol](/img/structure/B3104628.png)
